

(R)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide to Structure and Synthesis

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Compound of Interest

Compound Name: (R)-1-Boc-2-(aminomethyl)pyrrolidine

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Introduction

(R)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative that has emerged as a crucial building block in medicinal chemistry and asymmetric synthesis. Its structure, featuring a pyrrolidine ring with a Boc-protected nitrogen and a primary aminomethyl group at the C2 position, makes it a versatile scaffold for the synthesis of complex molecules, including pharmaceutical agents and chiral catalysts. This technical guide provides an in-depth overview of its structure, physicochemical properties, and a detailed experimental protocol for its multi-step synthesis.

Chemical Structure and Properties

The chemical structure of **(R)-1-Boc-2-(aminomethyl)pyrrolidine** is characterized by a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and an aminomethyl substituent at the second position, with the stereochemistry at this chiral center being (R).

Physicochemical Properties of **(R)-1-Boc-2-(aminomethyl)pyrrolidine** and Intermediates

Property	(R)-1-Boc-2-(hydroxymethyl)pyrrolidine	(R)-1-Boc-2-(azidomethyl)pyrrolidine	(R)-1-Boc-2-(aminomethyl)pyrrolidine
IUPAC Name	tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate	tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate	tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Synonyms	N-Boc-D-prolinol	-	(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine
CAS Number	83435-58-9[1]	259537-91-2[2][3][4]	259537-92-3
Molecular Formula	C ₁₀ H ₁₉ NO ₃ [1]	C ₁₀ H ₁₈ N ₄ O ₂ [2][3][4]	C ₁₀ H ₂₀ N ₂ O ₂
Molecular Weight	201.26 g/mol [1]	226.28 g/mol [2][3][4]	200.28 g/mol
Appearance	Solid[1]	Clear colorless liquid[2][3]	Slightly soluble in water[5]
Melting Point	60-64 °C[1]	Not available	Not available
Boiling Point	Not available	Not available	98-110 °C at 1 mmHg[5]
Optical Rotation	+50° (c=1.3 in Chloroform)[1]	+48.5 ± 1° (c=1 in Chloroform)[2][3]	+47° (c=1 in Chloroform)[5]

Synthesis of (R)-1-Boc-2-(aminomethyl)pyrrolidine

A common and effective method for the synthesis of **(R)-1-Boc-2-(aminomethyl)pyrrolidine** proceeds via a three-step sequence starting from the commercially available N-Boc-(R)-prolinol. This pathway involves the activation of the primary alcohol, nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com